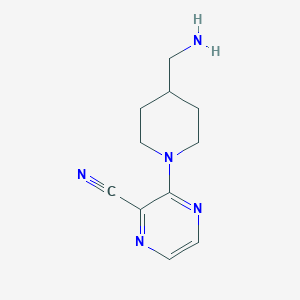

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile

説明

特性

IUPAC Name |

3-[4-(aminomethyl)piperidin-1-yl]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c12-7-9-1-5-16(6-2-9)11-10(8-13)14-3-4-15-11/h3-4,9H,1-2,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGKHVCJOTGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves:

- Construction of the pyrazine-2-carbonitrile core.

- Functionalization at the 3-position with a piperidinyl substituent bearing an aminomethyl group.

- Use of palladium-catalyzed coupling reactions (Buchwald-Hartwig amination) for C-N bond formation.

- Reduction of nitrile groups when necessary to amines.

- Protection and deprotection strategies to manage reactive amine functionalities.

Key Synthetic Routes

Synthesis via Buchwald Coupling of 5-Aminopyrazine-2-carbonitrile Derivatives

- Starting from 5-amino-3-chloropyrazine-2-carbonitrile , nucleophilic aromatic substitution (S_NAr) is employed to introduce alkoxy or amino substituents at the 3-position.

- Buchwald coupling with appropriate amines, such as 4-(aminomethyl)piperidine, is used to install the piperidinyl substituent at the 3-position of the pyrazine ring.

- Catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like xantphos or BINAP, and bases such as cesium carbonate or sodium tert-butoxide, facilitate the coupling efficiently.

- Deprotection steps (e.g., removal of Boc protecting groups with trifluoroacetic acid) yield the free amine form of the target compound.

Preparation of 4-(Aminomethyl)piperidine Intermediate

- The 4-(aminomethyl)piperidine moiety is often prepared by reduction of nitrile precursors.

- For example, reduction of a nitrile-functionalized piperidine derivative using cobalt(II) chloride hexahydrate and sodium borohydride yields the aminomethyl piperidine intermediate.

- Protection of the piperidine nitrogen with Boc groups is common to prevent side reactions during subsequent functionalization.

Coupling of Aminomethylpiperidine with Pyrazine-2-carbonitrile Derivatives

- The aminomethyl piperidine intermediate is coupled with pyrazinoyl chloride or similar activated pyrazine derivatives under basic conditions (e.g., in the presence of pyridine).

- Reaction temperatures vary from 0 °C to room temperature to optimize yield and selectivity.

- Purification is typically done by extraction and silica gel chromatography to isolate the desired product.

Representative Reaction Scheme Summary

Detailed Research Findings

Catalytic Systems and Reaction Optimization

- The choice of palladium catalyst and ligand is crucial for the Buchwald coupling step. Xantphos and BINAP ligands with Pd(0) sources provide high selectivity and yield.

- Bases such as cesium carbonate and sodium tert-butoxide promote efficient amination.

- Reaction solvents like toluene or dioxane are commonly used.

- Deprotection of Boc groups with trifluoroacetic acid is a reliable method to reveal free amines without degrading the pyrazine core.

Reduction of Nitrile to Aminomethyl Group

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted pyrazine derivatives with different functional groups.

科学的研究の応用

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

作用機序

The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

Compound A : 3-(4-((6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl)methyl)piperidin-1-yl)pyrazine-2-carbonitrile (from )

- Key Differences: Replaces the aminomethyl group with a pyridazinyl-pyrrole substituent.

Compound B : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (from )

- Key Differences : Pyridine replaces pyrazine; thiophene and phenyl groups are added.

- ~30 μM for the target compound) .

Compound C : 1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (from )

- Key Differences : Fused pyrido-benzimidazole core replaces pyrazine; benzylpiperidine is present.

- Impact : The fused ring system increases molecular weight (~420 g/mol vs. ~270 g/mol for the target compound), likely reducing cell permeability .

Compound D : 5-((1R,3S,4S)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentylamino)pyrazine-2-carbonitrile (from )

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~270 g/mol | ~370 g/mol | ~350 g/mol | ~420 g/mol |

| logP (Predicted) | 1.8 | 2.5 | 2.2 | 3.0 |

| Hydrogen Bond Donors | 2 (NH₂, NH) | 3 (NH, NH, OH) | 1 (NH) | 1 (NH) |

| Aqueous Solubility | ~30 μM | ~15 μM | ~50 μM | ~10 μM |

Key Observations :

- The target compound balances moderate lipophilicity and solubility, making it suitable for oral bioavailability.

- Bulkier substituents (e.g., Compound C) drastically reduce solubility, limiting therapeutic utility .

生物活性

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile, also known by its CAS number 1247453-61-7, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 217.27 g/mol. The compound features a pyrazine ring substituted with a piperidine moiety, which contributes to its biological activity.

Research indicates that this compound acts as an inhibitor of various kinases, particularly focusing on the Checkpoint Kinase 1 (CHK1) pathway. CHK1 is crucial for cell cycle regulation and DNA damage response. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapy.

Inhibition of CHK1

Studies have shown that this compound exhibits potent inhibitory activity against CHK1. The compound's structure allows it to effectively bind to the ATP pocket of the kinase, disrupting its function. This was supported by crystallographic studies that demonstrated interactions between the compound and key residues within the CHK1 active site .

Antitumor Activity

The compound has demonstrated significant anti-tumor effects in various preclinical models. Its ability to inhibit CHK1 leads to enhanced anti-proliferative effects in cancer cell lines. Notably, it has been shown to increase the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment.

Case Studies

- In Vitro Studies : In a study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values comparable to established chemotherapeutics .

- Combination Therapy : When combined with DNA-damaging agents like cisplatin, the compound significantly enhanced cell death compared to either treatment alone, suggesting its potential as an adjuvant therapy in cancer treatment .

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable selectivity towards CHK1 over other kinases such as CHK2. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Comparative Efficacy Table

| Compound Name | Target Kinase | IC (nM) | Selectivity Ratio (CHK2/CHK1) |

|---|---|---|---|

| This compound | CHK1 | 15 | 75 |

| Staurosporine | CHK1 | 2.1 | - |

| Other Pyrazine Derivatives | Various | Varies | Varies |

Q & A

Q. What are the common synthetic routes for 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile, and how do reaction conditions influence intermediate formation?

- Methodological Answer : The synthesis typically involves heterocyclization and condensation reactions. For example:

- Piperidine Core Formation : Condensation of β-amino-α,γ-dicyanocrotononitrile with ketones (e.g., acetophenone) under reflux conditions yields tricyano intermediates, which are precursors for piperidine derivatives .

- Heterocyclization : Reagents like diazonium salts or hydrazines facilitate cyclization to form pyridazine or pyrazole moieties. Reaction pH and temperature critically impact regioselectivity .

- Hydrolysis : Acidic hydrolysis (e.g., 3M HCl with acetic acid under reflux for 72 hours) converts nitrile groups to carboxylic acids, as seen in analogous piperidine syntheses .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying piperidine and pyrazine ring connectivity. For example, aromatic protons in pyrazine derivatives appear at δ 7.5–8.5 ppm, while piperidine methylene groups resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2230 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M]+ at m/z 256.12) and fragmentation patterns .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, ammonium acetate buffer pH 6.5) to detect impurities affecting melting points .

- Crystallization Optimization : Recrystallize in ethyl acetate/cyclohexane mixtures to isolate polymorphs, as solvent polarity influences crystal packing .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitutions at the pyrazine ring. ICReDD’s reaction path search methods combine computational and experimental data to optimize conditions .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction kinetics .

Q. How can reaction kinetics studies improve the yield of the pyrazine-piperidine core during scale-up?

- Methodological Answer :

- In Situ Monitoring : Employ TLC (silica gel, cyclohexane/ethyl acetate) to track intermediate formation and adjust reagent stoichiometry dynamically .

- Process Control : Implement flow chemistry with real-time FTIR to maintain optimal temperature and residence time, reducing side reactions .

Q. What biological assay design considerations are critical for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize kinases or proteases, as piperidine-pyrazine hybrids often modulate these enzymes .

- Dose-Response Curves : Use IC50 determinations with negative controls (e.g., staurosporine for kinases) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。